molecular formula C11H13F2N3OS B13724049 2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one

2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one

Cat. No.: B13724049
M. Wt: 273.30 g/mol
InChI Key: XIMGNLYFDATLPO-UHFFFAOYSA-N
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Description

2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is a heterocyclic compound that belongs to the thiazole and pyridine families. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-b]pyridine derivatives typically involves the reaction of hydrazonoyl halides with various precursors. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields thiazolo[4,5-b]pyridine derivatives . Another method involves the Friedländer reaction, where a thiazole derivative is reacted with an aldehyde in the presence of a base .

Industrial Production Methods

Industrial production methods for thiazolo[4,5-b]pyridine derivatives often involve solid-phase synthesis techniques. These methods use resins and microwave-assisted reactions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, aldehydes, and bases such as triethylamine. Reaction conditions often involve solvents like ethanol and acetonitrile, and reactions are typically carried out at elevated temperatures .

Major Products

The major products formed from these reactions include various thiazolo[4,5-b]pyridine derivatives, which can be further functionalized to enhance their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is unique due to its difluoromethyl group, which enhances its biological activity and stability. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound.

Properties

Molecular Formula

C11H13F2N3OS

Molecular Weight

273.30 g/mol

IUPAC Name

2-(diethylamino)-7-(difluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C11H13F2N3OS/c1-3-16(4-2)11-15-10-8(18-11)6(9(12)13)5-7(17)14-10/h5,9H,3-4H2,1-2H3,(H,14,17)

InChI Key

XIMGNLYFDATLPO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C(=CC(=O)N2)C(F)F

Origin of Product

United States

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